3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring three core components:
4H-pyrido[1,2-a]pyrimidin-4-one scaffold: A fused bicyclic system providing rigidity and planar geometry.
Thiazolidinone moiety: A 5-membered ring with a hexyl substituent at position 3, a thioxo group at position 2, and a methylidene linkage to the pyrido-pyrimidinone core.
Properties
Molecular Formula |
C29H33N5O2S2 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N5O2S2/c1-3-4-5-9-14-34-28(36)24(38-29(34)37)20-23-26(30-25-21(2)11-10-15-33(25)27(23)35)32-18-16-31(17-19-32)22-12-7-6-8-13-22/h6-8,10-13,15,20H,3-5,9,14,16-19H2,1-2H3/b24-20- |
InChI Key |
GDNLERSVSDXPSG-GFMRDNFCSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include various aldehydes, amines, and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential anticonvulsant and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazolidine ring can modulate enzyme activity. These interactions can lead to various biological effects, such as anticonvulsant or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiazolidinone and Piperazine Moieties
The target compound’s activity and physicochemical properties are influenced by substitutions on the thiazolidinone and piperazine groups. Key analogs and their differences are summarized below:
Key Observations :
Spectroscopic and Computational Comparisons
NMR Analysis ()
- Region A (Protons 39–44): Chemical shifts in this region vary with thiazolidinone substituents. The hexyl chain’s electron-donating effects may upfield-shift adjacent protons compared to allyl/methyl analogs .
- Region B (Protons 29–36) : Piperazine substituents (e.g., phenyl vs. benzyl) alter electronic environments, detectable via downfield shifts in aromatic protons .
QSAR Predictions ()
- The hexyl and phenylpiperazinyl groups place the target compound in a distinct QSAR cluster compared to analogs with shorter chains or morpholinyl groups. This suggests unique bioactivity profiles, possibly targeting lipid-associated enzymes or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
